molecular formula C20H29N5O B12240514 N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12240514
M. Wt: 355.5 g/mol
InChI Key: HTNIKXOCEFQJTC-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine intermediates, followed by their coupling with the pyrimidine moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and pyrimidine rings.

    Substitution: Substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the pyridine and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine: In medicinal chemistry, N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C20H29N5O/c1-14-9-22-20(23-10-14)24(4)17-7-6-8-25(12-17)13-18-16(3)19(26-5)15(2)11-21-18/h9-11,17H,6-8,12-13H2,1-5H3

InChI Key

HTNIKXOCEFQJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=NC=C(C(=C3C)OC)C

Origin of Product

United States

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